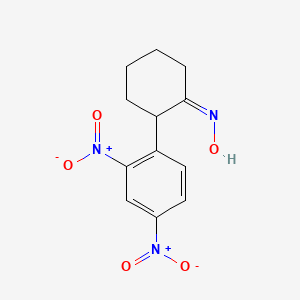

2-(2,4-Dinitrophenyl)cyclohexanone oxime

Descripción general

Descripción

2-(2,4-Dinitrophenyl)cyclohexanone oxime is an organic compound with the molecular formula C12H13N3O5 It is a derivative of cyclohexanone oxime, where the cyclohexanone moiety is substituted with a 2,4-dinitrophenyl group

Mecanismo De Acción

Target of Action

The primary target of 2-(2,4-Dinitrophenyl)cyclohexanone oxime is the carbonyl group in aldehydes and ketones . The compound acts as a nucleophile, with the nitrogen atom initiating the reaction .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition-elimination . In this process, the nitrogen atom in the oxime acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group . This results in the formation of an intermediate compound, which then undergoes dehydration to form the final product .

Biochemical Pathways

The reaction of this compound with aldehydes and ketones leads to the formation of oximes . This process involves the cleavage of the N-O bond in the oxime, which is accelerated by hydroxide ions . The reaction can be influenced by the presence of surfactants, with cationic micelles accelerating the reaction and anionic micelles having no effect .

Result of Action

The result of the action of this compound is the formation of oximes from aldehydes and ketones . Oximes are important in various chemical reactions and can be used as intermediates in the synthesis of other compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of surfactants can affect the rate of the reaction . Additionally, the reaction is typically carried out in a solvent, which can also influence the reaction rate and the stability of the compound .

Análisis Bioquímico

Biochemical Properties

2-(2,4-Dinitrophenyl)cyclohexanone oxime is involved in the formation of oximes, a type of organic compound . It reacts with aldehydes and ketones to form oximes in a process that is essentially irreversible . The reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with aldehydes and ketones to form oximes . This reaction is essentially irreversible and results in the dehydration of the adduct .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the oxime and subsequent substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures the efficient production of 2-(2,4-Dinitrophenyl)cyclohexanone oxime on a larger scale .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,4-Dinitrophenyl)cyclohexanone oxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine for oxime formation, acids or bases as catalysts, and reducing agents such as hydrogen or metal hydrides for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino-substituted compounds .

Aplicaciones Científicas De Investigación

2-(2,4-Dinitrophenyl)cyclohexanone oxime has several scientific research applications, including:

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexanone oxime: The parent compound without the 2,4-dinitrophenyl substitution.

2,4-Dinitrophenylhydrazine: A related compound used in the identification of carbonyl compounds.

2,4-Dinitrophenylhydrazone derivatives: Compounds formed by the reaction of 2,4-dinitrophenylhydrazine with aldehydes and ketones.

Uniqueness

2-(2,4-Dinitrophenyl)cyclohexanone oxime is unique due to the presence of both the cyclohexanone oxime and 2,4-dinitrophenyl moieties, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components .

Actividad Biológica

2-(2,4-Dinitrophenyl)cyclohexanone oxime is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclohexanone ring substituted with a dinitrophenyl group and an oxime functional group. This configuration is significant for its biological activity, as the dinitrophenyl moiety is known for its reactivity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins. The compound can bind to active sites or allosteric sites on target proteins, thereby modulating their activity. This interaction can lead to various cellular responses, including apoptosis in cancer cells and inhibition of microbial growth.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. Studies have shown that it can induce apoptosis in various cancer cell lines by disrupting microtubule dynamics and blocking cell cycle progression. For instance, in assays involving human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma), this compound exhibited IC50 values in the nanomolar range, indicating potent antiproliferative effects.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of this compound against several human cancer cell lines. The results indicated that the compound effectively inhibited cell growth in a dose-dependent manner.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.5 | Microtubule disruption |

| HT-29 | 0.8 | Apoptosis induction |

| A549 | 1.0 | Cell cycle arrest at G2/M phase |

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in agar diffusion tests.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Propiedades

IUPAC Name |

(NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5/c16-13-11-4-2-1-3-9(11)10-6-5-8(14(17)18)7-12(10)15(19)20/h5-7,9,16H,1-4H2/b13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYYVHYZZLOJHW-QBFSEMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N/O)/C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319707 | |

| Record name | (NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666351 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68614-33-5 | |

| Record name | (NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.